4-Acetyl-4-phenylpiperidine hydrochloride

描述

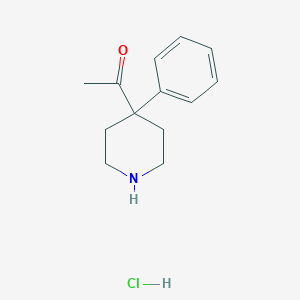

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(4-phenylpiperidin-4-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12;/h2-6,14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHZOIDIWUHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145672 | |

| Record name | 1-(4-Phenylpiperidin-4-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-03-4 | |

| Record name | 4-Acetyl-4-phenylpiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10315-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenylpiperidin-4-yl)ethan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010315034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10315-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Phenylpiperidin-4-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenylpiperidin-4-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetyl-4-phenylpiperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW2M3XY4FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-Acetyl-4-phenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-4-phenylpiperidine hydrochloride is a versatile chemical compound characterized by its core piperidine structure with acetyl and phenyl substituents at the C4 position. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and is of significant interest in pharmaceutical research and development.[1] Its structural framework is a key component in the development of novel analgesics, anti-inflammatory drugs, and antidepressants.[1] This compound's stability and utility in complex synthetic pathways make it a valuable tool for medicinal chemists and neuropharmacology researchers investigating potential treatments for central nervous system disorders.[1] This guide provides a comprehensive overview of its fundamental properties, analytical methodologies, and applications.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 10315-03-4 | [2][3] |

| Molecular Formula | C₁₃H₁₇NO·HCl | [2][4][5] |

| Molecular Weight | 239.74 g/mol | [2][3][4][5][6] |

| IUPAC Name | 1-(4-phenylpiperidin-4-yl)ethanone;hydrochloride | [6] |

| Appearance | White to light yellow to light orange crystalline powder | [2] |

| Melting Point | 248 °C | [2][3][7] |

| Purity | ≥98.0% (by HPLC, titration analysis) | [2][3] |

| Storage Conditions | Store at 2 - 8 °C | [2] |

Synthetic Workflow and Applications

This compound is primarily recognized as a precursor in the synthesis of more complex molecules. Its chemical structure is a scaffold for developing various therapeutic agents.

The utility of this compound spans several areas of research, primarily centered on the development of therapeutics that act on the central nervous system.

Experimental Protocols

Accurate characterization of this compound is critical. The following sections detail generalized protocols for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[8]

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), as this is a common solvent for hydrochloride salts.[8] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[5][9]

-

¹H NMR Acquisition:

-

Obtain a one-dimensional proton NMR spectrum.

-

Key parameters include the number of scans, acquisition time, and pulse duration.[10]

-

Analyze the spectrum for chemical shifts (indicating the electronic environment of protons), integration (relative number of protons), and spin-spin splitting patterns (revealing neighboring protons).[8]

-

-

¹³C NMR Acquisition:

-

Obtain a one-dimensional carbon-13 NMR spectrum. This typically requires a greater number of scans due to the low natural abundance of ¹³C.

-

Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.[10]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Objective: To identify characteristic functional groups (e.g., C=O, N-H, aromatic C-H) in this compound.

Methodology (KBr Pellet Method):

-

Material Preparation: Use spectroscopy-grade, dry potassium bromide (KBr) to avoid interference from water absorption bands.[2][11] The sample itself should also be thoroughly dried.

-

Sample Grinding and Mixing:

-

Pellet Formation:

-

Spectral Acquisition:

-

Place the resulting KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups of the molecule.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is frequently used to determine the purity of compounds.

Objective: To determine the purity of this compound.

Methodology (General Reverse-Phase Protocol):

-

Mobile Phase Preparation: A typical mobile phase for a compound of this nature might consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile.[12] The exact ratio would be determined during method development.

-

Standard and Sample Preparation:

-

Prepare a stock solution of a reference standard of this compound at a known concentration in a suitable solvent (e.g., the mobile phase or a component of it).

-

Prepare the sample to be analyzed at a similar concentration.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used for this type of analysis.[12][13]

-

Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., determined by UV-Vis spectrophotometry) is common.[12]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[13]

-

Injection Volume: A standard injection volume might be 10-20 µL.[14]

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, often expressed as a percentage.

-

Role in Drug Development

The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous opioid analgesics such as pethidine and fentanyl.[15][16][17] this compound serves as a key building block for creating analogs and derivatives of these compounds. Researchers modify the N-substituent and other parts of the molecule to explore structure-activity relationships, aiming to develop new analgesics with improved efficacy and side-effect profiles.[1] Beyond analgesia, derivatives have been investigated as sigma receptor ligands and dopamine D2 receptor ligands, indicating the scaffold's potential for developing treatments for a range of neurological and psychiatric conditions.[18][19]

References

- 1. chemimpex.com [chemimpex.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. youtube.com [youtube.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. scienceijsar.com [scienceijsar.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. painphysicianjournal.com [painphysicianjournal.com]

- 16. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 18. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 4-Acetyl-4-phenylpiperidine Hydrochloride

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery and history of 4-Acetyl-4-phenylpiperidine hydrochloride, a pivotal intermediate in the synthesis of various pharmaceutical agents. Tailored for researchers, scientists, and drug development professionals, this document details the original synthesis, subsequent methodological advancements, and the pharmacological context of this important compound.

Introduction

This compound is a versatile chemical building block that has found significant application in medicinal chemistry. Its structure, featuring a 4-aryl-4-acylpiperidine core, is a key pharmacophore in a range of bioactive molecules, most notably in the development of analgesics and other central nervous system (CNS) active drugs. This document traces the origins of this compound, from its first synthesis to its role in modern drug discovery.

The Initial Discovery and Synthesis

The first documented synthesis of 4-Acetyl-4-phenylpiperidine was reported in 1957 by T. D. Perrine in the Journal of Organic Chemistry. This seminal work laid the foundation for subsequent research and development involving this class of compounds. The original synthesis was a two-step process starting from 1-benzyl-4-cyano-4-phenylpiperidine.

Perrine's Original Synthetic Pathway

The initial synthesis, as outlined in secondary sources referencing Perrine's 1957 publication, involved the following key transformations:

-

Grignard Reaction: Treatment of 1-benzyl-4-cyano-4-phenylpiperidine with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium to form the corresponding imine, which upon hydrolysis yielded 1-benzyl-4-acetyl-4-phenylpiperidine.

-

Debenzylation: Removal of the N-benzyl protecting group via catalytic hydrogenation to yield 4-Acetyl-4-phenylpiperidine.

-

Salt Formation: Conversion to the hydrochloride salt for improved stability and handling.

This pioneering work established a viable route to this important scaffold, paving the way for further exploration of its chemical and biological properties.

Evolution of Synthetic Methodologies

Since Perrine's initial publication, several alternative and optimized synthetic routes have been developed. These newer methods often focus on improving yield, reducing the use of hazardous reagents, and increasing overall efficiency. A notable alternative approach involves the use of indium metal in the synthesis of 4-aryl-4-acyl piperidine derivatives.

Below is a logical workflow diagram illustrating the general synthetic approach to this compound based on the historical literature.

Caption: General historical synthetic workflow for 4-Acetyl-4-phenylpiperidine HCl.

Experimental Protocols

Synthesis of 1-Benzyl-4-acetyl-4-phenylpiperidine (via Grignard Reaction)

-

Reaction Setup: A solution of 1-benzyl-4-cyano-4-phenylpiperidine in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Addition: A solution of methylmagnesium bromide in diethyl ether is added dropwise to the stirred solution of the nitrile at a reduced temperature (e.g., 0 °C).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete formation of the intermediate imine-magnesium complex.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid or ammonium chloride solution), leading to the hydrolysis of the imine to the corresponding ketone.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as crystallization or column chromatography.

Debenzylation of 1-Benzyl-4-acetyl-4-phenylpiperidine

-

Catalyst and Solvent: 1-Benzyl-4-acetyl-4-phenylpiperidine is dissolved in a suitable solvent, typically a lower alcohol such as methanol or ethanol. A palladium-on-carbon (Pd/C) catalyst is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas, either at atmospheric pressure or elevated pressure in a hydrogenation apparatus.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Catalyst Removal and Product Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 4-Acetyl-4-phenylpiperidine.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its precursors, compiled from various sources. It is important to note that specific yields from the original 1957 synthesis are not available in the reviewed literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Benzyl-4-cyano-4-phenylpiperidine | C₁₉H₂₀N₂ | 276.38 | Not consistently reported |

| 1-Benzyl-4-acetyl-4-phenylpiperidine | C₂₀H₂₃NO | 293.41 | Not consistently reported |

| 4-Acetyl-4-phenylpiperidine | C₁₃H₁₇NO | 203.28 | Not consistently reported |

| 4-Acetyl-4-phenylpiperidine HCl | C₁₃H₁₈ClNO | 239.74 | 232-234 |

Pharmacological Significance: Mu-Opioid Receptor Agonism

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Derivatives of this structure are known to exhibit analgesic properties, primarily through their action as agonists at the mu (µ)-opioid receptor. The analgesic activity of derivatives of 4-Acetyl-4-phenylpiperidine has been investigated, supporting its role as a precursor to potential pain therapeutics.

Signaling Pathway

As a G protein-coupled receptor (GPCR), the mu-opioid receptor initiates a downstream signaling cascade upon activation by an agonist. This pathway is crucial for mediating the analgesic effects of opioids.

Caption: Mu-opioid receptor signaling pathway activated by a 4-phenylpiperidine agonist.

Conclusion

This compound holds a significant place in the history of medicinal chemistry. From its initial synthesis by Perrine in 1957, it has served as a crucial intermediate in the development of new therapeutic agents. Its role as a precursor to mu-opioid receptor agonists underscores its importance in the ongoing quest for effective and safer analgesics. The continued exploration of new synthetic routes and the deeper understanding of its pharmacological context will ensure its relevance in drug discovery for years to come.

4-Acetyl-4-phenylpiperidine Hydrochloride: A Technical Guide to its Core Functionality and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-4-phenylpiperidine hydrochloride is a key synthetic intermediate, primarily recognized for its role as a structural scaffold in the development of a diverse range of pharmacologically active molecules. While direct evidence for its own mechanism of action is limited in publicly available literature, the pharmacological profile of its derivatives suggests a potential for peripheral analgesic activity, distinct from the classical opioid pathways. This technical guide provides a comprehensive overview of this compound, focusing on its established role as a precursor, the inferred mechanism of action based on the analgesic properties of its derivatives, and detailed experimental protocols for relevant in-vivo assays.

Introduction

This compound is a versatile piperidine derivative that has garnered significant interest in medicinal chemistry.[1] Its unique structure, featuring a phenyl group and an acetyl group at the 4-position of the piperidine ring, makes it a valuable starting material for the synthesis of novel therapeutic agents, particularly in the realms of analgesia and neuropharmacology.[1][2] The 4-phenylpiperidine core is a well-established pharmacophore found in numerous centrally acting drugs, including potent opioid analgesics and dopamine receptor ligands.[3][4] Consequently, this compound serves as a crucial building block for creating extensive libraries of compounds for drug discovery and development.[1]

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor in the synthesis of more complex molecules. Its chemical structure allows for modifications at the piperidine nitrogen and the acetyl group, enabling the generation of a wide array of derivatives with diverse pharmacological properties.[1] Research has demonstrated its utility in the development of novel analgesics, anti-inflammatory drugs, and antidepressants.[1]

dot

Inferred Mechanism of Action from Derivative Studies

Direct pharmacological data on this compound is scarce. However, a study on the analgesic activity of its N-substituted derivatives provides valuable insights into its potential mechanism of action. This research revealed that while several derivatives of 4-acetyl-4-phenylpiperidine demonstrated analgesic effects in the acetic acid-induced writhing test in mice, they were found to be inactive in the tail-flick test.

The acetic acid-induced writhing test is a model of visceral pain that is sensitive to peripherally acting analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs). The pain response in this assay is mediated by the release of inflammatory mediators such as prostaglandins (PGE2 and PGI2) and cyclooxygenase (COX) enzymes in the peritoneal fluid. The lack of activity in the tail-flick test, a model of spinally mediated thermal pain that is sensitive to centrally acting opioids, strongly suggests that the analgesic effect of these derivatives is not mediated by opioid receptors.

Therefore, it is hypothesized that this compound and its active derivatives may exert their analgesic effects through a peripheral mechanism, potentially involving the inhibition of inflammatory mediators or their signaling pathways.

dot

Quantitative Data Summary

While the specific quantitative data from the key study on the analgesic activity of 4-Acetyl-4-phenylpiperidine derivatives are not publicly available, the following table illustrates how such data would be presented. The data would typically include the dose administered and the resulting percentage of inhibition of writhing in the acetic acid-induced writhing test.

Table 1: Analgesic Activity of N-Substituted 4-Acetyl-4-phenylpiperidine Derivatives (Hypothetical Data)

| Compound ID | N-Substituent | Dose (mg/kg) | Writhing Inhibition (%) |

| 1 | Methyl | 10 | Data not available |

| 2 | Ethyl | 10 | Data not available |

| 3 | Propyl | 10 | Data not available |

| 4 | Benzyl | 10 | Data not available |

Experimental Protocols

Acetic Acid-Induced Writhing Test

This protocol is used to assess peripheral analgesic activity.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid solution (0.6% v/v in saline)

-

Test compound (this compound or its derivatives)

-

Vehicle (e.g., saline, distilled water with 0.5% Tween 80)

-

Standard analgesic drug (e.g., Aspirin, Indomethacin)

-

Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) or subcutaneous (s.c.) administration

-

Observation chambers (e.g., transparent plastic boxes)

-

Stopwatch

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in standard cages with free access to food and water.

-

Fasting: Fast the animals for 12 hours before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Group I: Vehicle control

-

Group II: Standard drug

-

Group III, IV, V, etc.: Test compound at different doses

-

-

Drug Administration: Administer the vehicle, standard drug, or test compound by the chosen route (e.g., p.o. or s.c.).

-

Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. Record the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula:

dot

Tail-Flick Test

This protocol is used to assess centrally mediated thermal pain.

Materials:

-

Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

-

Tail-flick apparatus (e.g., radiant heat source)

-

Test compound

-

Vehicle

-

Standard opioid analgesic (e.g., Morphine)

-

Syringes and needles

-

Animal restrainers

Procedure:

-

Animal Acclimatization and Handling: Acclimatize animals as described above. Handle the animals gently to minimize stress.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal before drug administration. Place the animal in a restrainer, and focus the radiant heat source on the distal third of the tail. The time taken for the animal to flick its tail away from the heat source is recorded as the latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage. Animals with a baseline latency outside a defined range (e.g., 2-4 seconds) may be excluded.

-

Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or test compound.

-

Post-Treatment Latency Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated as follows:

The data can be analyzed using two-way ANOVA with repeated measures, followed by a suitable post-hoc test.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential in drug discovery. While its direct mechanism of action remains to be fully elucidated, studies on its derivatives suggest a promising avenue for the development of peripherally acting analgesics with a non-opioid mechanism. Future research should focus on the comprehensive pharmacological profiling of this compound itself to determine its receptor binding affinities and functional activities across a range of relevant targets. Furthermore, detailed structure-activity relationship (SAR) studies of its derivatives will be crucial in optimizing their potency and selectivity, potentially leading to the development of novel pain therapeutics with improved safety profiles.

References

An In-Depth Technical Guide to the Synthesis of 4-Acetyl-4-phenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a primary synthesis pathway for 4-acetyl-4-phenylpiperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented as a three-stage process, commencing with the formation of a crucial nitrile intermediate, followed by a Grignard reaction to introduce the acetyl group, and culminating in the formation of the hydrochloride salt. This guide includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate a comprehensive understanding of the synthetic process.

Core Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages:

-

Stage 1: Synthesis of 1-Methyl-4-phenyl-4-piperidinecarbonitrile. This initial stage involves the formation of the piperidine ring and the introduction of the phenyl and cyano groups at the 4-position. This intermediate is also known as Pethidine Intermediate A.

-

Stage 2: Grignard Reaction to form 4-Acetyl-4-phenylpiperidine. The nitrile group of the intermediate is converted to an acetyl group through a Grignard reaction with a methylmagnesium halide, followed by acidic hydrolysis.

-

Stage 3: Formation of this compound. The final step involves the conversion of the free base into its more stable hydrochloride salt.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each stage of the synthesis. All quantitative data is summarized in the accompanying tables.

Stage 1: Synthesis of 1-Methyl-4-phenyl-4-piperidinecarbonitrile

This reaction, a modification of the method described by Otto Eisleb, involves the alkylation of benzyl cyanide with a nitrogen mustard.[1]

Experimental Protocol:

-

In a suitable reaction vessel, a suspension of sodamide is prepared in an inert solvent such as toluene.

-

Benzyl cyanide is added dropwise to the stirred suspension at a controlled temperature.

-

Following the formation of the benzyl cyanide anion, N,N-bis(2-chloroethyl)methylamine is added to the reaction mixture.

-

The mixture is then heated to reflux for several hours to facilitate the cyclization reaction.

-

After cooling, the reaction is quenched with water, and the organic layer is separated.

-

The crude product is isolated by removal of the solvent and can be purified by vacuum distillation or recrystallization.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| Benzyl Cyanide | C₈H₇N | 117.15 | 1.0 | Starting material. |

| Sodamide | NaNH₂ | 39.01 | ~2.2 | Strong base for deprotonation. |

| N,N-bis(2-chloroethyl)methylamine | C₅H₁₁Cl₂N | 156.05 | 1.0 | Alkylating agent. |

| 1-Methyl-4-phenyl-4-piperidinecarbonitrile | C₁₃H₁₆N₂ | 200.28 | - | Product (Pethidine Intermediate A). |

Table 1: Reagents for the Synthesis of 1-Methyl-4-phenyl-4-piperidinecarbonitrile.

Stage 2: Grignard Reaction for the Synthesis of 4-Acetyl-4-phenylpiperidine

The conversion of the nitrile to a ketone is a standard organometallic transformation.

Experimental Protocol:

-

A solution of 1-methyl-4-phenyl-4-piperidinecarbonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise to the nitrile solution at a low temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The resulting mixture is stirred vigorously to hydrolyze the intermediate imine.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 4-acetyl-4-phenylpiperidine.

-

The crude product can be purified by column chromatography or recrystallization.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| 1-Methyl-4-phenyl-4-piperidinecarbonitrile | C₁₃H₁₆N₂ | 200.28 | 1.0 | Starting material. |

| Methylmagnesium Bromide | CH₃MgBr | 119.23 | ~1.2 | Grignard reagent. |

| 4-Acetyl-4-phenylpiperidine | C₁₃H₁₇NO | 203.28 | - | Product (free base). |

Table 2: Reagents for the Grignard Reaction.

The mechanism of the Grignard reaction with the nitrile is illustrated below:

Figure 2: Simplified mechanism of the Grignard reaction and subsequent hydrolysis.

Stage 3: Formation of this compound

The final step involves the protonation of the piperidine nitrogen to form the hydrochloride salt.

Experimental Protocol:

-

The purified 4-acetyl-4-phenylpiperidine free base is dissolved in a suitable organic solvent, such as isopropanol or a mixture of methanol and ethyl acetate.

-

The pH of the solution is adjusted to approximately 2 by the dropwise addition of a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol).

-

The hydrochloride salt typically precipitates out of the solution upon acidification or cooling.

-

The solid product is collected by vacuum filtration, washed with a cold solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 4-Acetyl-4-phenylpiperidine | C₁₃H₁₇NO | 203.28 | Starting material (free base). |

| Hydrochloric Acid | HCl | 36.46 | Acid for salt formation. |

| This compound | C₁₃H₁₈ClNO | 239.74 | Final product. |

Table 3: Reagents for Hydrochloride Salt Formation.

Conclusion

This technical guide outlines a robust and well-established pathway for the synthesis of this compound. The procedures described are based on fundamental organic reactions and can be adapted for various scales of production. Researchers and drug development professionals can utilize this information as a foundation for the synthesis of this important pharmaceutical intermediate and its derivatives. Careful control of reaction conditions and appropriate purification techniques at each stage are crucial for obtaining a high-purity final product.

References

4-Acetyl-4-phenylpiperidine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-4-phenylpiperidine hydrochloride is a synthetic compound belonging to the 4-phenylpiperidine class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including analgesic and psychoactive effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neuroscience and pharmacology. The compound is primarily recognized as a key intermediate in the synthesis of various bioactive molecules, notably analgesics and antidepressants. Its mechanism of action is understood to involve the modulation of neurotransmitter systems.[1]

Chemical Structure and Properties

This compound is the hydrochloride salt of 4-acetyl-4-phenylpiperidine. The core structure consists of a piperidine ring with a phenyl group and an acetyl group attached to the same carbon atom at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈ClNO | [2] |

| Molecular Weight | 239.74 g/mol | [1][2] |

| CAS Number | 10315-03-4 | [1] |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Melting Point | 232-234 °C or 248 °C | [1][3] |

| Solubility | Soluble in water | [3] |

| pKa (predicted for 4-phenylpiperidine) | 10.20 ± 0.10 | [1] |

Synthesis and Purification

Synthesis

The synthesis of 4-acetyl-4-phenylpiperidine can be achieved through a multi-step process, often starting from 1-benzyl-4-cyano-4-phenylpiperidine. A general synthetic approach is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol (General Procedure based on related syntheses):

-

Grignard Reaction: To a solution of 1-benzyl-4-cyano-4-phenylpiperidine in an anhydrous solvent mixture such as toluene and tetrahydrofuran (THF), a Grignard reagent like methyl magnesium bromide is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature or gentle reflux for several hours to ensure complete reaction. The reaction is subsequently quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield crude 1-benzyl-4-acetyl-4-phenylpiperidine.

-

Debenzylation: The crude 1-benzyl-4-acetyl-4-phenylpiperidine is dissolved in a suitable solvent, such as ethanol or methanol. A palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus at a specific pressure, until the reaction is complete (as monitored by techniques like thin-layer chromatography). Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give 4-acetyl-4-phenylpiperidine.[4]

-

Hydrochloride Salt Formation: The resulting 4-acetyl-4-phenylpiperidine free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an organic solvent (e.g., HCl in isopropanol) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration.

Purification

The final product, this compound, can be purified by recrystallization. A common solvent system for this purpose is a mixture of methanol and ethyl acetate.[4]

Experimental Protocol for Recrystallization:

-

The crude this compound is dissolved in a minimal amount of hot methanol.

-

Ethyl acetate is then added dropwise until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethyl acetate, and dried under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound.[1] A typical reversed-phase HPLC method can be employed.

Illustrative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, for instance, around 254 nm.

-

Sample Preparation: A known concentration of the compound is dissolved in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

Sample Preparation for NMR:

A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

Expected Spectral Features:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, and the methyl protons of the acetyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the piperidine ring, and the carbonyl and methyl carbons of the acetyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Expected Absorption Bands:

-

C=O stretch (ketone): A strong absorption band is expected in the region of 1700-1725 cm⁻¹.

-

N-H stretch (secondary amine salt): A broad absorption band is expected in the region of 2400-3200 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorption bands are expected around 3000-3100 cm⁻¹ (aromatic) and 2800-3000 cm⁻¹ (aliphatic).

-

C=C stretch (aromatic): Absorption bands are expected in the region of 1450-1600 cm⁻¹.

Biological Activity and Potential Applications

This compound is a member of the 4-phenylpiperidine class, which is known to interact with the central nervous system. Derivatives of this scaffold have been shown to possess a range of pharmacological activities, including:

-

Opioid Receptor Modulation: Many 4-phenylpiperidine derivatives are known to be potent agonists at the µ-opioid receptor, leading to their analgesic effects. The substitution at the 4-position of the piperidine ring is a critical determinant of binding affinity to the µ-opioid receptor.[5]

-

Dopamine and Serotonin Transporter Inhibition: Some 4-phenylpiperidine analogs have been found to inhibit the reuptake of dopamine and serotonin, suggesting potential applications as antidepressants or treatments for other neuropsychiatric disorders.

The primary utility of this compound in drug discovery is as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles.[1] Its structural features allow for further chemical modifications to explore structure-activity relationships and develop novel therapeutic agents.[1]

Caption: Potential biological targets and applications of 4-Acetyl-4-phenylpiperidine derivatives.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a valuable chemical entity for researchers in the field of medicinal chemistry and pharmacology. Its well-defined structure and its role as a synthetic intermediate make it a key building block for the development of novel therapeutics targeting the central nervous system. This technical guide has provided a summary of its chemical properties, synthetic routes, analytical methods, and potential biological relevance, offering a solid foundation for further research and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H18ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetyl-4-phenylpiperidine 98 10315-03-4 [sigmaaldrich.com]

- 4. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Acetyl-4-phenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 10315-03-4

This technical guide provides a comprehensive overview of 4-Acetyl-4-phenylpiperidine hydrochloride, a key chemical intermediate in pharmaceutical research and development. This document details its physicochemical properties, outlines experimental protocols for its synthesis, purification, and analysis, and discusses its pharmacological context as a member of the 4-phenylpiperidine class of compounds.

Compound Data

A summary of the key quantitative data for this compound is presented below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 10315-03-4 | [1] |

| Molecular Formula | C₁₃H₁₇NO·HCl | [2] |

| Molecular Weight | 239.74 g/mol | [1][2] |

| Appearance | White to light yellow or light orange crystalline powder | [2] |

| Melting Point | 248 °C | [2] |

| Purity (typical) | ≥98% (HPLC) | [2] |

| Storage Conditions | 2 - 8 °C | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and analogous procedures reported in the scientific literature.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below, adapted from procedures for related 4-phenylpiperidine derivatives.

Experimental Workflow for Synthesis

Caption: A plausible synthetic workflow for this compound.

Detailed Methodology:

-

Synthesis of 4-Phenylpiperidine: This intermediate can be synthesized via several established routes. One common method involves the reaction of pyridine with a suitable precursor that introduces the phenyl group, followed by reduction of the pyridine ring. Alternatively, commercially available 4-phenylpyridine can be reduced.

-

Reduction of 4-Phenylpyridine: 4-Phenylpyridine is dissolved in a suitable solvent such as ethanol. The reduction is carried out via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until completion.

-

Acetylation of 4-Phenylpiperidine: The resulting 4-phenylpiperidine is dissolved in an anhydrous, inert solvent like dichloromethane. A slight excess of a base, such as triethylamine, is added to scavenge the acid produced during the reaction. Acetic anhydride is then added dropwise to the cooled solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Formation of the Free Base: The reaction mixture is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Acetyl-4-phenylpiperidine as a free base.

-

Formation of the Hydrochloride Salt: The crude free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Purification by Recrystallization

To achieve high purity, the synthesized this compound can be purified by recrystallization.

General Recrystallization Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective.

-

Dissolution: The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal and adsorbed impurities.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.[3][4][5]

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method can be developed and validated for determining the purity of the compound.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 220-260 nm, to be determined by UV-Vis spectroscopy).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are essential for confirming the chemical structure. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule. Data for the free base and related structures can be found in the literature to aid in spectral interpretation.[6][7]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

Pharmacological Context and Mechanism of Action

This compound belongs to the 4-phenylpiperidine class of compounds, many of which exhibit pharmacological activity, particularly as analgesics.[10] These compounds often act as agonists at opioid receptors, primarily the µ-opioid receptor.[11][12]

Opioid Receptor Signaling Pathway

The analgesic effects of 4-phenylpiperidine derivatives are generally mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[13][14] The binding of an agonist like a 4-phenylpiperidine derivative initiates a signaling cascade.

Caption: Simplified signaling pathway of µ-opioid receptor activation by a 4-phenylpiperidine agonist.

Mechanism of Analgesia:

-

Receptor Binding: The 4-phenylpiperidine derivative binds to and activates the µ-opioid receptor on the surface of neurons.[15][16]

-

G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates an associated intracellular G-protein (of the Gi/o type).[15]

-

Downstream Effects: The activated G-protein dissociates into its subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[15]

-

Modulation of Ion Channels: The G-protein subunits also directly interact with ion channels. They inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuronal membrane.[15]

-

-

Reduced Neuronal Excitability: The net effect of these actions is a decrease in neuronal excitability and a reduction in the transmission of pain signals.[17] This occurs in key areas of the pain pathway within the central nervous system.[14][17]

This technical guide provides foundational information for researchers working with this compound. For further in-depth studies, it is recommended to consult the primary scientific literature and safety data sheets (SDS) for this compound.

References

- 1. This compound | C13H18ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 11. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 12. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

4-Acetyl-4-phenylpiperidine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 4-Acetyl-4-phenylpiperidine Hydrochloride

Introduction

This compound is a versatile chemical compound recognized for its significant role as a key intermediate in pharmaceutical research and development.[1] Its unique piperidine structure is a foundational component in the synthesis of various bioactive molecules.[1] This compound is particularly relevant in the field of neuropharmacology, where it contributes to the development of treatments for neurological disorders by enabling the modulation of neurotransmitter systems.[1] Researchers value it for its stability and utility in complex synthetic pathways, making it a crucial tool in the discovery of new analgesics and antidepressants.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings, ensuring proper handling, storage, and characterization.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO·HCl[1][2] |

| Molecular Weight | 239.74 g/mol [1][2][3] |

| CAS Number | 10315-03-4[1][2] |

| Appearance | White to light yellow or light orange crystalline powder[1] |

| Melting Point | 248 °C[1] |

| Purity | ≥98% (HPLC)[1][4] |

| IUPAC Name | 1-(4-phenylpiperidin-4-yl)ethanone;hydrochloride[3] |

| Storage Conditions | 2 - 8 °C[1] |

Core Applications in Research

This compound serves as a critical building block in several areas of scientific research:

-

Pharmaceutical Development : It is a pivotal intermediate in the synthesis of novel analgesics and anti-inflammatory drugs.[1] The 4-phenylpiperidine scaffold is a well-established feature in a variety of opioid analgesics.[5][6]

-

Neuroscience Research : The compound is utilized in neuropharmacological studies to investigate the mechanisms of addiction and the effects of drugs on brain function and behavior.[1]

-

Analytical Chemistry : It can be used as a reference standard in chromatographic techniques for the identification and quantification of similar substances within complex mixtures.[1]

Logical Workflow in Drug Discovery

As an intermediate, this compound sits at the start of a drug discovery workflow. Its core structure is systematically modified to generate a library of new chemical entities, which are then screened for desired biological activity. This process is aimed at identifying lead compounds for further development into potential therapeutic agents.

Caption: Workflow of 4-Acetyl-4-phenylpiperidine HCl in drug discovery.

Experimental Protocols

Detailed experimental protocols are highly specific to the research objective. As this compound is primarily a synthetic intermediate, protocols would focus on its use in the synthesis of target molecules. A generalized synthetic protocol is described in the literature for creating derivatives.

General Protocol for Derivative Synthesis (Conceptual):

-

Reaction Setup : this compound is dissolved in an appropriate solvent system. The specific solvent depends on the subsequent reaction partners.

-

Functional Group Modification : The secondary amine of the piperidine ring is a common site for modification (e.g., N-alkylation, N-acylation) to introduce diverse functional groups. This is often achieved by reacting the starting material with various alkyl halides or acyl chlorides in the presence of a base.

-

Reaction Monitoring : The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification : Once the reaction is complete, the product is isolated through extraction and purified using methods such as column chromatography or recrystallization to yield the desired derivative.

-

Characterization : The final compound's structure and purity are confirmed using analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Note: Specific reagents, reaction times, and temperatures must be determined from specialized chemical literature or patents relevant to the desired target molecule.[7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C13H18ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. avantorsciences.com [avantorsciences.com]

- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 6. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 7. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of 4-Acetyl-4-phenylpiperidine Hydrochloride

An In-depth Technical Guide to 4-Acetyl-4-phenylpiperidine Hydrochloride: Physicochemical Properties and a General Protocol for Solubility Determination

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the interest in the physicochemical properties of this compound. Following a comprehensive search of publicly available scientific literature and chemical databases, this document summarizes the known physical and chemical properties of this compound.

It is important to note that no quantitative solubility data for this compound in any specific solvent was found during the extensive literature search. The provided information is based on the available characterization of the compound.

To assist researchers in their work, this guide also provides a detailed, generalized experimental protocol for determining the solubility of a chemical compound such as this compound. This is accompanied by a visual representation of the experimental workflow.

While specific solubility data is unavailable, a summary of the known physical and chemical properties is presented in Table 1. This information has been compiled from various chemical supplier and database sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈ClNO[1] |

| Molecular Weight | 239.74 g/mol [1][2] |

| Appearance | White to light yellow to light orange crystalline powder[2] |

| Melting Point | 248 °C[2] |

| Purity | ≥ 98% (HPLC)[2] |

| CAS Number | 10315-03-4[2][3] |

| IUPAC Name | 1-(4-phenylpiperidin-4-yl)ethanone;hydrochloride[1] |

General Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the equilibrium solubility of a compound like this compound. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, phosphate buffer at a specific pH)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Solvent System: Prepare the desired solvent system. If using a buffer, ensure the pH is accurately adjusted and recorded.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of the diluted sample in mg/mL) x (Dilution factor)

Validation of the Method:

-

Linearity: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve. The curve should demonstrate a linear relationship between concentration and instrument response (e.g., peak area in HPLC).

-

Accuracy and Precision: The accuracy and precision of the analytical method should be established to ensure reliable results.

-

Solid State Analysis: It is recommended to analyze the solid material before and after the solubility experiment (e.g., using XRPD) to check for any potential changes in the solid form (polymorphism).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the equilibrium solubility of a compound.

This guide provides a summary of the currently available information on this compound and a practical framework for researchers to determine its solubility. As new research is published, the solubility data for this compound may become available.

References

Spectroscopic Profile of 4-Acetyl-4-phenylpiperidine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetyl-4-phenylpiperidine hydrochloride, a key intermediate in pharmaceutical research and development. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a versatile building block in the synthesis of various biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in drug discovery and manufacturing processes. This document presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Solvent: DMSO-d6[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Mass Spectrometry (MS) Data

The mass spectrometry data presented below is for the free base, 4-Acetyl-4-phenylpiperidine, as data for the hydrochloride salt was not explicitly available in the searched literature. The fragmentation pattern of the hydrochloride salt under typical GC-MS conditions is expected to be very similar, if not identical, to the free base after in-source fragmentation.

Table 4: Mass Spectrometry Fragmentation Data (for 4-Acetyl-4-phenylpiperidine)

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular Ion)[2] |

| 160 | [M-CH₃CO]⁺ |

| 56 | |

| 43 | [CH₃CO]⁺ |

| 42 |

Experimental Protocols

The following methodologies describe the general procedures for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving the sample in deuterated dimethyl sulfoxide (DMSO-d6).[1] For hydrochloride salts, it is crucial to use a solvent that can solubilize the salt form and is compatible with NMR analysis. The sample solution is then transferred to a 5 mm NMR tube. It is important to ensure the solution is free of particulate matter, which can be achieved by filtering the sample through a small plug of glass wool in a Pasteur pipette. The NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). For hydrochloride salts, slight shifts in the proton signals, particularly those near the protonated nitrogen, are expected compared to the free base.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent pellet.

Mass Spectrometry (MS)

For the analysis of piperidine analogues like 4-Acetyl-4-phenylpiperidine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is typically dissolved in a suitable organic solvent and injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer. For a hydrochloride salt, the compound may undergo in-source dehydrochlorination and fragmentation. Electron ionization (EI) is a standard method for generating ions, which are then separated based on their mass-to-charge ratio (m/z). A typical GC-MS protocol for piperidine derivatives might involve an injection volume of 1 µL, with the injector temperature set to 250°C and a helium carrier gas flow of 1 mL/min. The mass spectrometer would then scan a mass range of, for example, 40-500 amu.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

4-Acetyl-4-phenylpiperidine Hydrochloride: An In-depth Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-4-phenylpiperidine hydrochloride is a versatile synthetic intermediate with a core structure that is foundational to a class of potent analgesics and other centrally acting agents. Its significance in medicinal chemistry and neuropharmacology stems from its structural relationship to the 4-phenylpiperidine class of opioids, including pethidine (meperidine). This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its synthesis, pharmacological profile, and its role as a precursor for novel therapeutic agents. This document consolidates available data on related compounds to illuminate the research potential of this key chemical entity, presents detailed experimental protocols, and visualizes relevant biological pathways to support its exploration in drug discovery and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, storage, and application in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇NO·HCl | [1] |

| Molecular Weight | 239.74 g/mol | [1] |

| CAS Number | 10315-03-4 | [1] |

| Melting Point | 248 °C | [1] |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Purity | ≥98% (HPLC) | [1][2] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules.[1] While specific, detailed protocols for its synthesis are not extensively published in peer-reviewed journals, a plausible synthetic route can be extrapolated from the well-established synthesis of related 4-phenylpiperidine compounds, such as pethidine.[3][4][5] The following represents a generalized, multi-step synthetic protocol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

N-methyl-diethanolamine

-

Thionyl chloride or similar chlorinating agent

-

Benzyl cyanide

-

Sodium amide (NaNH₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous acid (e.g., sulfuric acid) for hydrolysis

-

Acetylating agent (e.g., acetyl chloride or acetic anhydride)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Appropriate glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Step 1: Synthesis of N-methyl-bis(2-chloroethyl)amine.

-

In a fume hood, cautiously add thionyl chloride to a cooled solution of N-methyl-diethanolamine in an appropriate solvent.

-

The reaction is typically exothermic and requires careful temperature control.

-

After the addition is complete, the mixture is refluxed to ensure complete conversion.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude hydrochloride salt of N-methyl-bis(2-chloroethyl)amine.

-

-

Step 2: Cyclization to form 1-methyl-4-cyano-4-phenylpiperidine.

-

In a separate flask, prepare a solution of benzyl cyanide in an anhydrous solvent like diethyl ether or THF.

-

Add a strong base, such as sodium amide, to deprotonate the benzylic position of benzyl cyanide, forming a carbanion.

-

To this solution, add the N-methyl-bis(2-chloroethyl)amine hydrochloride from Step 1. The reaction mixture is stirred, often with heating, to facilitate the cyclization reaction.

-

The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield crude 1-methyl-4-cyano-4-phenylpiperidine.

-

-

Step 3: Hydrolysis of the nitrile to a carboxylic acid.

-

The crude nitrile from Step 2 is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous acid, such as sulfuric acid.

-

The reaction mixture is then cooled and neutralized to precipitate the carboxylic acid, which is filtered, washed, and dried.

-

-

Step 4: Conversion to 4-Acetyl-4-phenylpiperidine.

-

The carboxylic acid is then converted to the acetyl derivative. This can be achieved through various methods, such as reaction with an organometallic reagent (e.g., methyllithium) or via conversion to an acid chloride followed by reaction with a suitable methylating agent. A more direct route from a precursor nitrile might involve a Grignard reaction with methylmagnesium bromide followed by hydrolysis.

-

-

Step 5: Formation of the Hydrochloride Salt.

-

The final free base, 4-Acetyl-4-phenylpiperidine, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in ethanol or ether is added dropwise until precipitation is complete.

-

The resulting solid, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

-

Purification and Characterization:

-

The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

-

The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, and its identity confirmed by mass spectrometry.

Potential Research Applications and Pharmacological Profile

The primary research interest in this compound lies in its role as a scaffold for the development of opioid analgesics and its potential interactions with other central nervous system targets.

Opioid Receptor Agonism and Analgesia